8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a brominated derivative of caffeine. This compound is known for its unique chemical properties and potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a purine ring system with bromine and methyl groups attached, which significantly influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the bromination of caffeine. One common method includes the following steps:
Starting Material: Caffeine (1,3,7-trimethylxanthine).
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the bromination at the 8-position of the purine ring.
Purification: The product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the purine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 8-substituted derivatives, such as 8-azido or 8-thio derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives with altered functional groups.
Scientific Research Applications
8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other brominated purine derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic applications, including its role as a central nervous system stimulant.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism by which 8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione exerts its effects involves interaction with various molecular targets, including:
Adenosine Receptors: The compound can act as an antagonist at adenosine receptors, leading to increased neurotransmitter release and stimulation of the central nervous system.
Enzyme Inhibition: It may inhibit certain enzymes involved in purine metabolism, affecting cellular energy balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but lacking the bromine atom.
Theobromine (3,7-dimethylxanthine): Another methylxanthine derivative with different pharmacological properties.
8-chlorocaffeine: A chlorinated analogue with distinct chemical and biological activities.
Uniqueness
8-bromo-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the bromine atom, which significantly alters its reactivity and interaction with biological targets compared to its non-brominated counterparts. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
413568-95-3 |
---|---|
Molecular Formula |
C8H9BrN4O2 |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
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